N-Palmitoyl Glutamine vs. N-Oleoyl Glutamine: Divergent Enzymatic Processing and Receptor Activity
N-Palmitoyl glutamine (NPG) is a poor substrate for the bacterial aminoacylase PmAcy, exhibiting only 38.8 U/mg specific activity . This low enzymatic turnover contrasts with the distinct metabolic regulation of structurally related compounds. N-Oleoyl glutamine is processed by the mammalian enzyme PM20D1 and functions as a TRPV1 antagonist . No evidence indicates that NPG acts as a TRPV1 antagonist or is regulated by PM20D1 in mammalian systems. For applications requiring resistance to bacterial aminoacylase hydrolysis (e.g., certain in vitro assay conditions), NPG provides a functionally distinct profile.
| Evidence Dimension | Enzyme substrate activity |
|---|---|
| Target Compound Data | 38.8 U/mg (PmAcy from Paraburkholderia monticola DSM 100849) |
| Comparator Or Baseline | N-Oleoyl glutamine: processed by PM20D1; TRPV1 antagonist activity (no PmAcy data available) |
| Quantified Difference | Not directly comparable due to different enzyme systems; NPG exhibits low bacterial aminoacylase turnover |
| Conditions | PmAcy assay conditions per TargetMol product documentation |
Why This Matters
This difference determines whether a compound is suitable as a stable experimental tool in bacterial enzyme assays versus mammalian N-acyl amino acid signaling studies.
